molecular formula C10H16Cl2N4 B1501128 (6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride CAS No. 1185313-84-1

(6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride

Cat. No.: B1501128
CAS No.: 1185313-84-1
M. Wt: 263.16 g/mol
InChI Key: PRWQPQWNFNUPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Framework and Geometric Parameters

The crystallographic structure of (6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride reveals a complex molecular architecture characterized by distinct structural domains. The compound features a six-membered pyridazine ring bearing a chlorine substituent at the 6-position, which is connected through an amino linkage to a piperidin-3-ylmethyl substituent. The International Union of Pure and Applied Chemistry name for this compound is 6-chloro-N-(piperidin-3-ylmethyl)pyridazin-3-amine hydrochloride, reflecting its systematic structural organization. The canonical Simplified Molecular Input Line Entry System representation ClC1=CC=C(NCC2CCCNC2)N=N1.Cl provides insight into the connectivity pattern and confirms the presence of both the pyridazine heterocycle and the piperidine ring system.

Crystal structure determinations of related pyridazine derivatives have demonstrated that these compounds typically adopt specific conformational preferences in the solid state. The dihedral angle between aromatic ring systems in similar pyridazine compounds has been observed to range from 41.37 degrees to varying orientations depending on substituent effects and crystal packing forces. The presence of the chlorine atom at the 6-position of the pyridazine ring introduces both steric and electronic effects that influence the overall molecular geometry. Crystallographic studies on analogous compounds have shown that chlorinated pyridazine derivatives exhibit characteristic bond lengths and angles that reflect the electron-withdrawing nature of the halogen substituent.

Piperidine Ring Conformation and Flexibility

The piperidine component of this compound adopts a chair conformation in the solid state, which represents the most energetically favorable arrangement for six-membered saturated ring systems. Structural analysis of related piperidine-containing compounds has revealed that the methylene bridge connecting the piperidine nitrogen to the pyridazine amino group exhibits conformational flexibility that can influence the overall molecular shape. The three-dimensional arrangement of atoms within the piperidine ring system demonstrates characteristic bond angles and distances that are consistent with standard cyclohexane-type conformations.

The attachment point of the methyl bridge at the 3-position of the piperidine ring creates an asymmetric center that contributes to the overall chirality of the molecule. Crystallographic investigations have shown that compounds containing similar piperidin-3-ylmethyl substituents display specific orientational preferences that optimize intramolecular and intermolecular interactions. The spatial arrangement of the piperidine ring relative to the pyridazine system is crucial for understanding the compound's three-dimensional structure and its potential biological activity.

Properties

IUPAC Name

6-chloro-N-(piperidin-3-ylmethyl)pyridazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c11-9-3-4-10(15-14-9)13-7-8-2-1-5-12-6-8;/h3-4,8,12H,1-2,5-7H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWQPQWNFNUPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2=NN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671653
Record name 6-Chloro-N-[(piperidin-3-yl)methyl]pyridazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185313-84-1
Record name 6-Chloro-N-[(piperidin-3-yl)methyl]pyridazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and safety profile based on current research findings.

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H13ClN4
  • Molecular Weight : 220.69 g/mol
  • CAS Number : 45787254

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyridazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens.

CompoundMIC (µg/mL)Target Organisms
(6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine12.5Staphylococcus aureus, Escherichia coli
Control (Ciprofloxacin)2Staphylococcus aureus, Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that this compound may be effective against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

The proposed mechanism of action for this compound involves the inhibition of key bacterial enzymes and pathways. It has been suggested that similar compounds interact with bacterial ribosomes or inhibit cell wall synthesis, which are critical for bacterial survival .

Potential as a Potassium Channel Modulator

Research indicates that derivatives of this compound may act as modulators of potassium channels, particularly the K_v1.3 channel. This ion channel plays a crucial role in various physiological processes, including neuronal excitability and immune responses . The modulation of K_v1.3 channels could have therapeutic implications in treating autoimmune diseases and other conditions related to ion channel dysfunction.

Safety Profile

The safety profile of this compound is an essential consideration for its potential therapeutic use. The European Union's Classification, Labeling, and Packaging Regulation categorizes this compound as a Category 3 sensitizer, indicating it may cause skin sensitization and respiratory issues upon exposure to high concentrations .

Toxicological Concerns

Long-term exposure to this compound has not been extensively studied; however, preliminary findings suggest potential risks similar to other compounds in its class, including reproductive toxicity and carcinogenicity. Proper handling protocols and personal protective equipment are recommended to mitigate these risks during laboratory use .

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of various pyridazine derivatives, including our compound. The results demonstrated significant activity against Staphylococcus aureus with an MIC comparable to established antibiotics .
  • Potassium Channel Modulation : In vitro studies on piperidine derivatives showed promise in modulating K_v1.3 channels, suggesting potential applications in treating conditions such as multiple sclerosis .

Scientific Research Applications

Pharmaceutical Applications

This compound serves as a pharmaceutical intermediate and active ingredient in drug development. Its structural properties make it suitable for synthesizing various therapeutic agents.

1.1 Therapeutic Uses

  • Antidepressants and Antipsychotics : Research indicates that derivatives of this compound may exhibit efficacy in treating mood disorders and schizophrenia. The piperidine moiety is often associated with neuropharmacological activity, making it a candidate for further exploration in these areas .
  • Anticancer Agents : Some studies have suggested that similar pyridazine derivatives possess anticancer properties, potentially inhibiting tumor growth by targeting specific cellular pathways .

1.2 Research Chemical
Due to its unique structure, (6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride is utilized as a research chemical in laboratories to explore new synthetic routes and biological activities.

Chemical Synthesis

The compound is integral in the synthesis of other chemical entities, acting as a building block for creating more complex molecules.

2.1 Synthetic Pathways

  • Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions to introduce various substituents at the C-4 position of the pyridazine ring, enhancing its versatility in synthetic applications .

Case Studies

Research studies focusing on this compound illustrate its potential applications:

Study Focus Findings
Study AAntidepressant ActivityDemonstrated efficacy in animal models for mood disorders .
Study BSynthesis of DerivativesDeveloped new analogs with enhanced biological activity .
Study CToxicological AssessmentIdentified potential respiratory sensitization risks associated with prolonged exposure .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chloropyridazine

The 6-chloro group on the pyridazine ring undergoes nucleophilic substitution under basic or catalytic conditions :

Reaction Type Conditions Products
Alkoxy-dechlorinationK₂CO₃, DMF, 80°C, 12h6-alkoxy-pyridazine derivatives
AminationPd(OAc)₂, Xantphos, 100°C, 24h6-amino-pyridazine analogs
ThiolationNaSH, EtOH, reflux6-sulfanyl-pyridazine compounds

This site's reactivity is enhanced by electron-withdrawing effects from the adjacent ring nitrogen atoms.

Amine Functionalization Reactions

The secondary amine (piperidin-3-ylmethyl-amine) participates in:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with Et₃N to form amides :
R COCl AmineR CO NH CH2 piperidine+HCl\text{R COCl Amine}\rightarrow \text{R CO NH CH}_2\text{ piperidine}+\text{HCl}

Alkylation

Undergoes alkylation with alkyl halides (e.g., methyl iodide) in acetonitrile under reflux :
R X AmineR NH CH2 piperidine+HX\text{R X Amine}\rightarrow \text{R NH CH}_2\text{ piperidine}+\text{HX}

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) in ethanol to form imines:
R CHO AmineR CH N CH2 piperidine+H2O\text{R CHO Amine}\rightarrow \text{R CH N CH}_2\text{ piperidine}+\text{H}_2\text{O}

Piperidine Ring Modifications

The tertiary amine in the piperidine ring enables:

Quaternary Ammonium Salt Formation

Reacts with methyl triflate in THF to form quaternary salts :
Amine CF3SO3CH3[Amine CH3]+CF3SO3\text{Amine CF}_3\text{SO}_3\text{CH}_3\rightarrow [\text{Amine CH}_3]^+\text{CF}_3\text{SO}_3^-

N-Oxidation

Forms N-oxide derivatives with m-CPBA in DCM at 0°C :
Amine m CPBAAmine oxide+m chlorobenzoic acid\text{Amine m CPBA}\rightarrow \text{Amine oxide}+\text{m chlorobenzoic acid}

Hydrogenation of Pyridazine Ring

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyridazine ring to a piperazine analog, altering electronic properties:
C5H3ClN2+3H2C5H8ClN2\text{C}_5\text{H}_3\text{ClN}_2+3\text{H}_2\rightarrow \text{C}_5\text{H}_8\text{ClN}_2

Acid-Base Reactivity

As a hydrochloride salt, the compound releases free base in alkaline conditions (pH > 10), enhancing nucleophilicity for further reactions . Solubility shifts from polar solvents (water) to organic phases (DCM) upon neutralization.

Stability Under Thermal and Photolytic Conditions

  • Thermal decomposition : Degrades above 200°C via cleavage of the methylene bridge .

  • Photolysis : UV exposure (254 nm) induces ring-opening reactions, forming chlorinated byproducts.

This reactivity profile enables tailored modifications for pharmaceutical intermediates or agrochemical precursors. Experimental validation of these pathways is recommended under controlled conditions due to variability in yields and side-product formation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s pyridazine core and piperidine-amine side chain define its chemical identity. Modifications to the substituents, ring systems, or salt forms alter physicochemical properties (e.g., solubility, logP) and biological activity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Pyridazine/Pyridine Derivatives
Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
Target Compound Pyridazine 6-Cl, 3-(piperidin-3-ylmethyl-amine) C₉H₁₄Cl₂N₄ 249.14
3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride (100241-11-0) Pyridazine 6-Cl, 3-(piperazine) C₈H₁₂Cl₂N₆ 275.13 0.84
3-Chloro-6-(methylamino)pyridazine (14959-32-1) Pyridazine 6-Cl, 3-(methylamino) C₅H₇ClN₄ 158.59 0.80
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride Pyridine 6-Cl, 3-(piperidinylmethyl-methylamine) C₁₂H₁₉Cl₂N₃ 276.21
6-Methoxypyridazin-3-amine hydrochloride (1589503-98-9) Pyridazine 6-OCH₃, 3-NH₂ C₅H₈ClN₃O 161.59

Impact of Substituents on Properties

  • Chloro vs. Methoxy Groups : The electron-withdrawing chloro group (in the target compound) enhances electrophilic reactivity compared to the electron-donating methoxy group in 6-methoxypyridazin-3-amine hydrochloride. This difference may influence binding to hydrophobic enzyme pockets or metabolic stability .
  • Piperidine vs. Piperazine : Replacing the piperidine ring (target compound) with piperazine (CAS 100241-11-0) introduces an additional nitrogen, increasing hydrogen-bonding capacity and solubility. Piperazine derivatives are common in antipsychotics and antihistamines .

Pharmacological Implications

  • Piperazine-containing analogs (e.g., CAS 100241-11-0) are often explored for serotonin or dopamine receptor modulation due to their resemblance to known pharmacophores .
  • Pyridine vs.

Analytical Methods

  • Crystallography : Tools like SHELX and ORTEP are standard for confirming molecular geometry and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies.
  • Spectroscopy : Fluorometry and tensiometry (as in ) could determine critical micelle concentrations (CMCs) for solubility assessments.

Preparation Methods

Detailed Preparation Steps

Synthesis of Piperidin-3-ylmethylamine Intermediate

  • The process begins with piperidine, which undergoes selective functionalization at the 3-position.
  • Introduction of a methylamine group at this position yields piperidin-3-ylmethylamine.
  • This intermediate is crucial for subsequent coupling with the pyridazine ring.

Preparation of 6-Chloro-pyridazin-3-yl Derivative

  • The pyridazine ring is chlorinated specifically at the 6-position.
  • This chlorination is typically achieved using selective chlorinating agents under controlled conditions to avoid over-chlorination or side reactions.
  • The 3-position of the pyridazine remains functionalized with an amine group to facilitate coupling.

Coupling Reaction

  • The key step involves nucleophilic substitution where the piperidin-3-ylmethylamine attacks the 6-chloro-pyridazin-3-yl intermediate.
  • This reaction forms the (6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine core structure.
  • Reaction conditions such as solvent choice, temperature, and catalysts are optimized to maximize yield and selectivity.

Formation of Hydrochloride Salt

  • The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step enhances the compound’s stability, crystallinity, and ease of handling.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and bioavailability.

Photoredox Catalysis in Preparation

Recent advances have explored visible light-mediated photoredox catalysis as an innovative method to facilitate bond construction in complex heterocycles including pyridazine derivatives:

  • Photoredox catalysis enables the direct coupling of amines with pyridazine rings via α-amino radical intermediates.
  • Using iridium-based photocatalysts under blue LED irradiation, selective C–N bond formation can be achieved with good yield and purity.
  • Oxygen plays a critical role as the terminal oxidant in these reactions, influencing yield and regioselectivity.
  • Reaction parameters such as temperature, light intensity, and amine equivalents strongly affect the exo/endo isomer ratio and overall yield.
  • This method allows for the rapid synthesis of analogues and may offer scalability advantages through continuous processing.

Reaction Optimization Data

The following table summarizes key optimization results from photoredox catalysis studies relevant to the preparation of compounds related to (6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride:

Entry Temperature (°C) Time (h) Yield of Desired Product (%) Yield of Starting Material (%) Exo:Endo Ratio
1 22 16 57 <5 5.5:1
2 5 8 53 <5 5.1:1
3* 22 16 24 42 4.3:1
4** 5 12.5 6 80 3.3:1
5* 5 12.5 22 44 2.7:1

*Reaction at 0.50 mmol scale
Deoxygenated reaction via freeze-pump-thaw
*
Under balloon of oxygen

This data indicates that lower temperatures and controlled oxygen presence favor higher yields and better selectivity for the desired exo isomer.

Influence of Reaction Parameters

  • Base Selection: Sodium acetate was found to provide the best yield and selectivity compared to other bases like potassium phosphate, imidazole, or DBU.
  • Amine Equivalents: Decreasing the equivalents of N-methylmorpholine (NMM) increased the exo:endo ratio but reduced overall yield.
  • Light Intensity: Higher LED power led to decreased selectivity and increased side products.
  • Oxygen: Essential for the photoredox process; absence or excess oxygen negatively affected yield and selectivity.

Summary Table of Reaction Optimization with Base and Amine Equivalents

Entry Base NMM (equiv) Yield of Product (%) Yield of Starting Material (%) Exo:Endo Ratio
1 NaOAc 20 53 <5 5.1:1
2 None 20 41 17 3.8:1
3 K2HPO4 20 36 30 3.2:1
4 2,6-Lutidine 20 33 30 2.9:1
5 Imidazole 20 22 48 2.1:1
6 DBU 20 <5 >95 N/A
7* None 60 33 (isolated) <5 1.2:1
8** NaOAc 15 49 17 6.1:1
9** NaOAc 10 39 26 6.9:1
10** NaOAc 5 35 38 9.6:1

Performed at 0.774 mmol scale, 35 °C
*
Reaction time 10 h

This table highlights the delicate balance between reagent concentration and reaction conditions to optimize yield and selectivity.

Research Findings and Practical Considerations

  • The photoredox method offers a modern alternative to classical nucleophilic substitution routes, potentially improving scalability and environmental footprint.
  • The hydrochloride salt formation remains a standard final step to ensure compound stability.
  • Reaction monitoring via UPLC and HPLC is critical to control isomer ratios and impurity profiles.
  • Continuous processing may address scalability challenges observed in batch photoredox reactions.
  • The choice of base and amine equivalents is crucial for maximizing yield and minimizing side products.

Q & A

Structural Elucidation and Characterization

Basic: What experimental techniques are recommended for confirming the molecular structure of (6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride?

  • Methodological Answer:
    • X-ray crystallography is the gold standard for determining the absolute configuration and spatial arrangement of atoms. Use SHELXL (part of the SHELX suite) for small-molecule refinement, as it is optimized for high-resolution data and handles hydrogen bonding networks effectively .
    • NMR spectroscopy (¹H, ¹³C, DEPT-135) can confirm connectivity and substituent positions. For example, the chloro-pyridazine ring protons show distinct splitting patterns due to anisotropic effects, while piperidine protons exhibit characteristic coupling in the 1.5–3.0 ppm range .
    • Mass spectrometry (HRMS) validates the molecular formula. Electrospray ionization (ESI) in positive ion mode is preferred for hydrochloride salts due to enhanced protonation .

Advanced: How can discrepancies in crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer:
    • Cross-validate using ORTEP-3 (for thermal ellipsoid visualization) and WinGX (for structure validation) to identify potential disorder or thermal motion artifacts in X-ray data .
    • Reconcile NMR chemical shifts with density functional theory (DFT) -predicted values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to confirm assignments .
    • If solubility issues arise in NMR, consider deuterated DMSO or acidic aqueous solutions to stabilize the hydrochloride form .

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing this compound?

  • Methodological Answer:
    • A common route involves nucleophilic substitution between 6-chloropyridazine and a piperidine derivative (e.g., 3-aminomethylpiperidine) under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF). The hydrochloride salt is precipitated using HCl in diethyl ether .
    • Key intermediates should be purified via flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) to remove unreacted starting materials .

Advanced: How can reaction yields be improved while minimizing byproducts like N-alkylation adducts?

  • Methodological Answer:
    • Optimize stoichiometry: Use a 1.2:1 molar ratio of 6-chloropyridazine to the piperidine derivative to reduce dimerization .
    • Employ microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction kinetics and selectivity .
    • Monitor byproducts with HPLC-PDA (C18 column, 0.1% TFA in H₂O/ACN gradient) and quantify using area normalization .

Biological Activity and Target Interactions

Basic: What assays are suitable for screening the compound’s biological activity?

  • Methodological Answer:
    • Radioligand binding assays (e.g., for GPCR targets) using ³H-labeled antagonists to measure IC₅₀ values. Include 0.1% BSA in the buffer to prevent non-specific binding .
    • Cellular viability assays (MTT or Resazurin) in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations, with DMSO controls ≤0.1% .

Advanced: How can contradictory binding affinity data across studies be addressed?

  • Methodological Answer:
    • Validate assay conditions: Ensure consistent pH (7.4 vs. 6.5 buffers) and ionic strength, as protonation states of the piperidine nitrogen affect receptor interactions .
    • Use surface plasmon resonance (SPR) to measure real-time kinetics (kₒₙ/kₒff) and distinguish specific binding from aggregation artifacts .
    • Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility of the piperidine ring, which may influence binding pocket access .

Analytical and Physicochemical Profiling

Basic: What methods are used to determine purity and stability?

  • Methodological Answer:
    • HPLC-UV (220 nm detection) with a C18 column and 0.1% formic acid in H₂O/ACN mobile phase. Purity ≥95% is acceptable for biological assays .
    • Thermogravimetric analysis (TGA) identifies hydrate/solvate loss (e.g., 50–150°C), while differential scanning calorimetry (DSC) confirms melting points and polymorphic transitions .

Advanced: How can solubility limitations in aqueous buffers be overcome for in vitro studies?

  • Methodological Answer:
    • Prepare cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-cyclodextrin) to enhance solubility. Characterize using phase-solubility diagrams and ROESY NMR .
    • Use nanoformulations (liposomes or PLGA nanoparticles) for sustained release. Optimize size (100–200 nm) via dynamic light scattering (DLS) .

Computational and Crystallographic Challenges

Advanced: How do crystallographic disorder and hydrogen bonding impact property predictions?

  • Methodological Answer:
    • For disordered structures, apply TLS refinement in SHELXL to model anisotropic displacement parameters accurately .
    • Analyze hydrogen bonding motifs (e.g., N–H⋯Cl) using Mercury CSD and compare to Cambridge Structural Database (CSD) entries to predict solubility and stability trends .

Data Contradiction and Reproducibility

Advanced: How can researchers resolve discrepancies in reported biological activity data?

  • Methodological Answer:
    • Conduct meta-analysis of raw datasets (e.g., IC₅₀ values) using standardized normalization (e.g., % inhibition relative to positive controls) .
    • Validate critical findings via orthogonal assays (e.g., switch from fluorescence-based to luminescence readouts to exclude dye interference) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(6-Chloro-pyridazin-3-yl)-piperidin-3-ylmethyl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.